

Unraveling the Enigmatic Mechanism of DPC 963 (INE963): A Potent Antimalarial Agent

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Compound of Interest

Compound Name: Dpc 963

Cat. No.: B1670920

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DPC 963, also known as INE963, has emerged as a promising, potent, and fast-acting blood-stage antimalarial compound. While its precise biological target within the parasite remains unidentified, extensive preclinical investigations have shed light on its novel mechanism of action, impressive potency against drug-resistant strains, and a high barrier to resistance. This technical guide synthesizes the current understanding of **DPC 963**'s core mechanism, supported by quantitative data, experimental insights, and visual representations of its pharmacological activity.

Core Mechanism of Action: A Novel Approach to Malaria Treatment

The mechanism of action of **DPC 963** is considered novel due to its effectiveness against a wide range of multidrug-resistant *Plasmodium falciparum* parasite lines.^[1] This suggests that **DPC 963** acts on a different target or pathway than existing antimalarial drugs. To date, attempts to generate drug-resistant mutants in vitro have been unsuccessful, highlighting its high barrier to resistance.^[1]

While the direct parasitic target is unknown, studies on its interaction with human kinases have provided valuable insights into its selectivity. The compound demonstrates significant selectivity for *Plasmodium* over human cells, with a more than 1000-fold difference in activity against multiple human kinase biochemical assays.^[1]

Investigations into the structure-activity relationship (SAR) of **DPC 963** and its analogs have revealed a potential binding mode that explains this selectivity. The core structure, an imidazothiadiazole (ITD), is thought to bind to the hinge region of its target. A key interaction involves a salt bridge between a specific amino acid (D611 in Haspin kinase) and the ammonium cation of the molecule.^[1] The selectivity against human Haspin kinase, for example, is attributed to a hydrophobic pocket that creates a steric clash with certain substitutions on the aryl ring of **DPC 963** analogs, thereby reducing their affinity for the human enzyme while maintaining potent antiplasmodial activity.^[1]

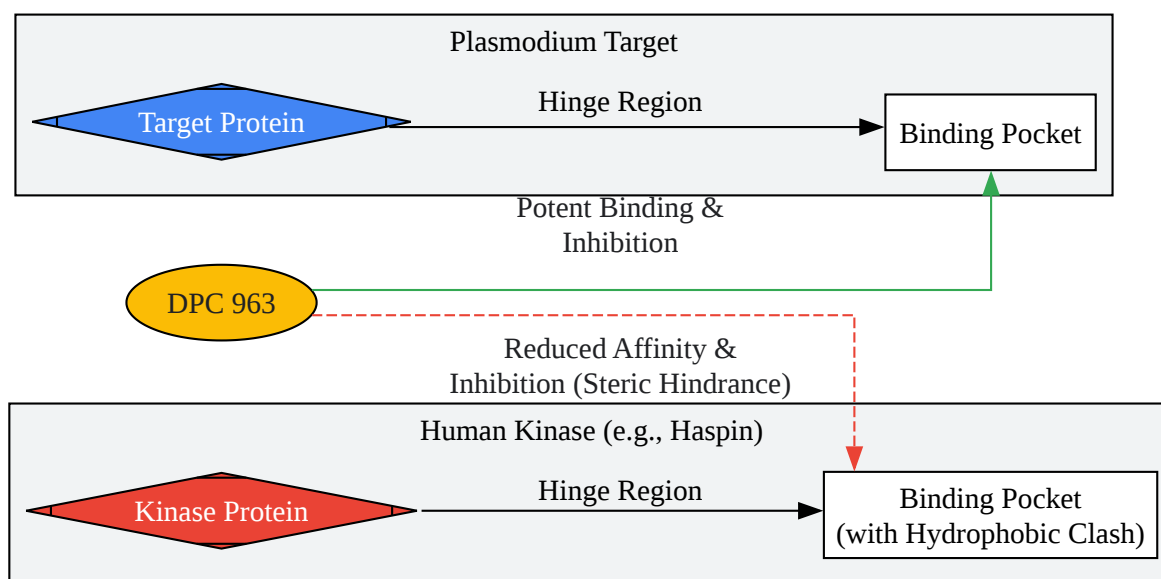
Quantitative Pharmacodynamic Profile

The in vitro potency of **DPC 963** has been demonstrated against various *P. falciparum* strains and clinical isolates. The compound exhibits artemisinin-like kill kinetics, with a parasite clearance time of less than 24 hours.^[1]

Parameter	Value	Assay/Strain
EC50	3.0–6.0 nM	<i>P. falciparum</i> 3D7 blood stages ^[1]
EC50	0.01–7.0 nM	<i>P. falciparum</i> and <i>P. vivax</i> clinical isolates (Brazil and Uganda) ^[1]
EC50	0.5–15 nM	>15 drug-resistant <i>P. falciparum</i> cell lines ^[1]
In Vitro Kill Rate	<24 hours (Parasite Clearance Time)	In vitro parasite reduction ratio assay ^[1]
Selectivity	>1000-fold	Multiple human kinase biochemical assays vs. <i>Plasmodium</i> cellular activity ^[1]
In Vivo Efficacy	Fully curative at a single 30 mg/kg dose	<i>P. falciparum</i> -humanized severe combined immunodeficient (SCID) mouse model ^[1]

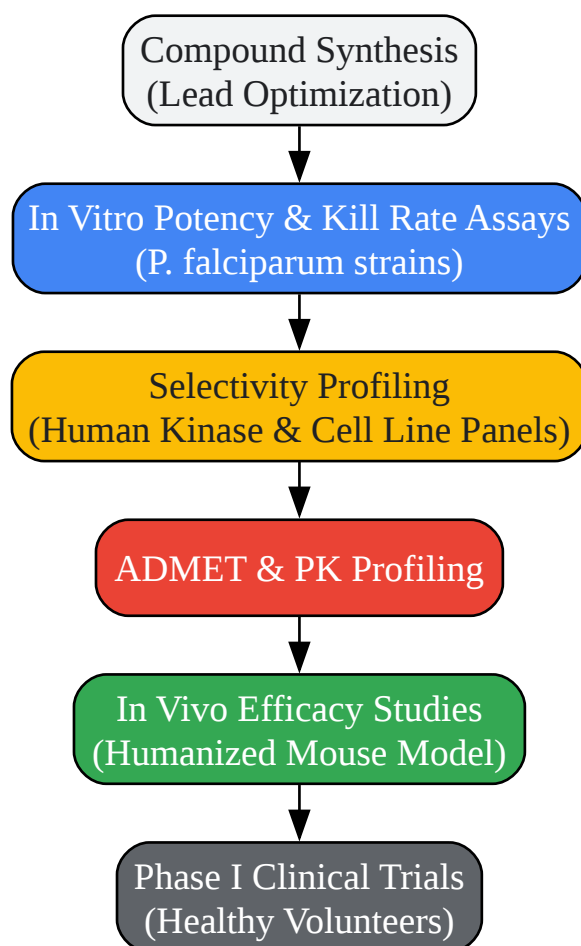
Visualizing the Pharmacological Action and Evaluation

The following diagrams illustrate the proposed mechanism of selectivity and the preclinical experimental workflow for evaluating **DPC 963**.



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Caption: Proposed mechanism of selective inhibition of **DPC 963**.



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References

- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
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